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Compound of Interest

N-(2-iodophenyl)-4-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B041209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-iodophenyl)-4-
methylbenzenesulfonamide, a halogenated aryl sulfonamide with potential applications in
medicinal chemistry and organic synthesis. This document details its chemical properties, a
detailed synthesis protocol, and explores its potential biological activities and associated
signaling pathways.

Core Compound Data

N-(2-iodophenyl)-4-methylbenzenesulfonamide, also known by synonyms such as n-tosyl-2-
iodoaniline and N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide, is a synthetic organic
compound. Its structure features a reactive iodine atom on a phenyl ring, which is attached to a
sulfonamide linkage bearing a p-tolyl group. This combination of functional groups makes it a
versatile intermediate for creating more complex molecules through reactions like palladium-
catalyzed cross-coupling.
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Property Value

IUPAC Name N-(2-iodophenyl)-4-methylbenzenesulfonamide
CAS Number 61613-20-5

Molecular Formula C13H12INO2S

Molecular Weight 373.21 g/mol

Physical State Solid

Appearance Brown solid[1]

Purity Typically 297%

Keep in a dark place, sealed in dry, room
Storage N
temperature conditions[2]

Experimental Protocols
Synthesis of N-(2-iodophenyl)-4-
methylbenzenesulfonamide

The following protocol is adapted from the synthesis of the closely related compound, N-(2-
iodophenyl)methanesulfonamide, and is a standard method for the sulfonylation of anilines.

Materials and Reagents:

2-lodoaniline

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

Anhydrous Dichloromethane (DCM)

Triethylamine (Et3N) or Pyridine

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution (NaHCO?3)
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)

Silica gel for column chromatography

Hexane

Ethyl acetate
Procedure:

o Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 2-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.

o Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add
triethylamine or pyridine (1.5 equivalents) to act as a base to neutralize the HCI byproduct
generated during the reaction.

» Sulfonyl Chloride Addition: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride
(1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution
to a dropping funnel and add it dropwise to the cooled 2-iodoaniline solution over a period of
30 minutes.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 12-18 hours. The progress of the reaction should be monitored by
Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the
mixture to a separatory funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCI,
saturated sodium bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.
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 Purification: The crude product can be purified by column chromatography on silica gel using
a hexane/ethyl acetate solvent system to yield the pure N-(2-iodophenyl)-4-
methylbenzenesulfonamide.

Potential Biological Activity and Signaling Pathways

While specific biological data for N-(2-iodophenyl)-4-methylbenzenesulfonamide is not
extensively documented, the broader class of N-aryl benzenesulfonamides has been
investigated for various biological activities.

Inhibition of the Wnt/B-catenin Signaling Pathway

N-aryl benzenesulfonamides have been identified as inhibitors of the Wnt/p-catenin signaling
pathway, which is often dysregulated in various cancers, including hepatocellular carcinoma.[1]
[3] The Wnt signaling pathway is crucial for cell proliferation, differentiation, and migration. Its
inhibition is a key target for cancer therapy.

Click to download full resolution via product page

Caption: Wnt/[3-catenin signaling pathway and potential inhibition by N-aryl
benzenesulfonamides.

Antibacterial Activity through Folate Synthesis Inhibition

Sulfonamides are a well-established class of antibacterial agents.[4] They act as competitive
inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis
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of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino
acids. Mammalian cells are not affected as they obtain folic acid from their diet.
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Caption: Mechanism of action of sulfonamide antibiotics via inhibition of dihydropteroate
synthase.

Potential as Sodium Channel Blockers

Aryl sulfonamides have also been identified as potent and selective inhibitors of the voltage-
gated sodium channel NaV1.7.[5] This channel is a key player in pain signaling, and its
inhibition is a promising strategy for the development of new analgesics. The selectivity of
these compounds for NaV1.7 over other sodium channel isoforms, such as the cardiac channel
NaV1.5, is a critical aspect of their therapeutic potential, as it could minimize cardiovascular
side effects.[5]

Summary

N-(2-iodophenyl)-4-methylbenzenesulfonamide is a versatile chemical entity with significant
potential for further investigation in drug discovery and development. Its structural features
allow for facile chemical modification, making it an attractive scaffold for the synthesis of novel
therapeutic agents. The established biological activities of the broader N-aryl
benzenesulfonamide class, including the inhibition of key signaling pathways in cancer and
pain, provide a strong rationale for the continued exploration of this compound and its
derivatives. The provided experimental protocol offers a reliable method for its synthesis,
enabling further research into its physical, chemical, and biological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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